5-Biphenyl-4-yl-3-methyl-1H-pyrazole
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Overview
Description
“5-Biphenyl-4-yl-3-methyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized in various steps with acceptable reaction procedures .Molecular Structure Analysis
Pyrazoles are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The structure of the synthesized compounds can be characterized by physicochemical properties and spectral means .Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be characterized by various methods, including IR and NMR spectroscopy .Scientific Research Applications
Antiproliferative Agents
Pyrazole derivatives have demonstrated significant potential as antiproliferative agents, showing cytotoxic effects against breast cancer and leukemic cells. The study by Ananda et al. (2017) highlighted the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, with one compound exhibiting maximum cytotoxicity, inducing apoptosis in cancer cells. This suggests the potential for developing small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).
Angiotensin II Receptor Antagonists
In cardiovascular research, 5-(biphenyl-4-ylmethyl)pyrazoles have been explored as potent angiotensin II antagonists. Almansa et al. (1997) synthesized a series of these compounds, identifying structural requirements essential for high affinity and potency as antihypertensive agents. One compound, in particular, showed high in vitro and in vivo potency, indicating its potential for clinical evaluation as an antihypertensive agent (Almansa et al., 1997).
Novel Inhibitors for Cancer and Inflammation
The search for novel inhibitors targeting cancer and inflammation has led to the exploration of pyrazole-based compounds. Thangarasu et al. (2019) synthesized novel pyrazole derivatives with anti-inflammatory and anti-breast cancer properties, validated through in silico and in vitro studies. This research emphasizes the role of pyrazole compounds in developing new therapeutics for inflammation and breast cancer (Thangarasu et al., 2019).
Corrosion Inhibitors
Pyrazole derivatives have also been identified as effective corrosion inhibitors. Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating high efficiency. This research contributes to the development of more effective corrosion inhibitors for industrial applications (Chetouani et al., 2005).
Cross-Coupling Reactions
The stabilization of metal complexes by pyrazole-containing compounds has been utilized in catalyzing cross-coupling reactions. Ocansey et al. (2018) reported the synthesis of bulky pyrazole-based ligands used to stabilize palladium complexes. These complexes demonstrated catalytic activity in Suzuki–Miyaura cross-coupling reactions, suggesting the utility of pyrazole derivatives in enhancing the efficiency of such reactions (Ocansey et al., 2018).
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its intended use. For instance, some pyrazole derivatives have been shown to exhibit cytotoxic activity against several human cell lines . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a synthesized pyrazole derivative .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the specific substituents on the pyrazole ring .
Cellular Effects
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of pyrazole derivatives can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on similar compounds could potentially reveal threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-methyl-3-(4-phenylphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-12-11-16(18-17-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGMAWITANWBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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